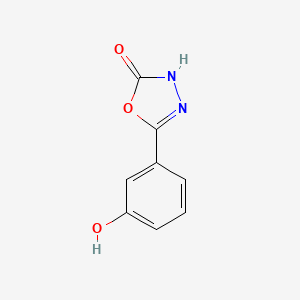

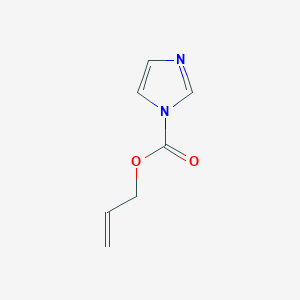

Allyl 1h-imidazole-1-carboxylate

Overview

Description

Allyl 1H-imidazole-1-carboxylate is an organic reagent used to introduce carboxyallyl groups to nucleophilic nitrogen, oxygen, and carbon centers. It is used in the acylation reactions of enolates and nitrogen compounds. Further, it can also be used in the synthesis of carbonates and allyl esters .

Synthesis Analysis

The synthesis of Allyl 1H-imidazole-1-carboxylate involves chemoselective esterification and amidation of carboxylic acids with imidazole carbamates and ureas . Another method involves the O-acylation of ketone enolates .Molecular Structure Analysis

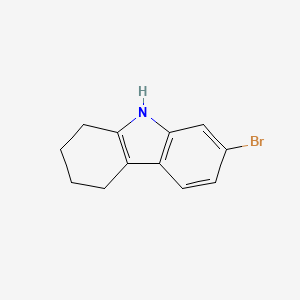

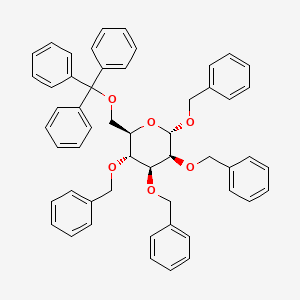

The molecular structure of Allyl 1H-imidazole-1-carboxylate is complex and involves various elements. More detailed information about its structure can be found in the referenced papers .Chemical Reactions Analysis

Allyl 1H-imidazole-1-carboxylate is involved in chemoselective esterification and amidation of carboxylic acids with imidazole carbamates and ureas .Physical And Chemical Properties Analysis

Allyl 1H-imidazole-1-carboxylate is a colorless oil with a density of 1.146 g/mL at 25°C. It is soluble in most common organic solvents (e.g., CH2Cl2, THF, ethyl acetate, acetonitrile) but reacts with water, amines, and alcohols . Its molecular weight is 152.15 g/mol .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Allyl 1H-imidazole-1-carboxylate, focusing on six unique fields:

Organic Synthesis

Allyl 1H-imidazole-1-carboxylate is widely used in organic synthesis as a reagent to introduce carboxyallyl groups to nucleophilic nitrogen, oxygen, and carbon centers. This makes it valuable in the acylation reactions of enolates and nitrogen compounds, facilitating the synthesis of complex organic molecules .

Pharmaceutical Chemistry

In pharmaceutical chemistry, Allyl 1H-imidazole-1-carboxylate is employed in the synthesis of various biologically active molecules. Its ability to form stable intermediates is crucial in the development of drugs with anticancer, antimicrobial, and antiviral properties. This reagent helps in creating compounds that can interact effectively with biological targets .

Material Science

This compound is also significant in material science, particularly in the development of polymers and advanced materials. Its reactivity with different substrates allows for the creation of materials with specific properties, such as enhanced thermal stability and mechanical strength. These materials are used in various industrial applications, including coatings and adhesives .

Catalysis

Allyl 1H-imidazole-1-carboxylate plays a role in catalysis, especially in the formation of N-heterocyclic carbenes (NHCs). These carbenes are important catalysts in various chemical reactions, including cross-coupling and polymerization processes. The use of this reagent helps in achieving higher efficiency and selectivity in catalytic reactions .

Green Chemistry

In the field of green chemistry, Allyl 1H-imidazole-1-carboxylate is utilized to promote environmentally friendly synthesis methods. Its application in solvent-free and low-waste processes aligns with the principles of green chemistry, reducing the environmental impact of chemical manufacturing. This makes it a valuable reagent for sustainable chemical practices .

Biochemical Research

In biochemical research, this compound is used to modify biomolecules, such as proteins and nucleic acids. Its ability to form covalent bonds with these molecules allows researchers to study their structure and function in greater detail. This application is crucial for understanding biological processes and developing new therapeutic strategies .

Safety And Hazards

Allyl 1H-imidazole-1-carboxylate is a reactive acyl electrophile and should be protected from moisture. The reagent can evolve CO2 (pressure!) upon prolonged contact with moisture during storage; therefore, bottles should be opened carefully. The reagent is presumed to be harmful if swallowed, inhaled, or absorbed through the skin .

Future Directions

Imidazole-based compounds have been tested for their medical usefulness in clinical trials for several disease conditions. The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases . A great interest was reported in the discovery of novel imidazole compounds with anti-microbial properties that break DNA double-strand helix and inhibit protein kinase .

properties

IUPAC Name |

prop-2-enyl imidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-5-11-7(10)9-4-3-8-6-9/h2-4,6H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFLGCHXJFBCQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl 1h-imidazole-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate](/img/structure/B3043202.png)

![2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione](/img/structure/B3043203.png)